An In-depth Technical Guide to 2,6-Di-sec-butylphenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,6-Di-sec-butylphenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-sec-butylphenol is a sterically hindered phenolic compound with significant industrial and emerging scientific interest. Its unique molecular architecture, characterized by two bulky sec-butyl groups flanking a hydroxyl moiety on a benzene ring, imparts a range of valuable properties, most notably its function as a potent antioxidant. This technical guide provides a comprehensive overview of 2,6-di-sec-butylphenol, covering its fundamental chemical and physical characteristics, synthesis methodologies, mechanisms of action, and diverse applications, with a particular focus on its relevance to researchers and professionals in drug development.
Core Chemical Identity and Properties
CAS Number: 5510-99-6[1]
Molecular Formula: C₁₄H₂₂O[1][]
Molecular Weight: 206.32 g/mol []
2,6-Di-sec-butylphenol belongs to the class of alkylphenols.[1] The strategic positioning of the two sec-butyl groups at the ortho positions relative to the hydroxyl group creates steric hindrance, which is pivotal to its chemical behavior and function.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,6-di-sec-butylphenol is presented in the table below. It is important to distinguish it from its close analog, 2,6-di-tert-butylphenol, which is also a widely used antioxidant.
| Property | 2,6-Di-sec-butylphenol | 2,6-Di-tert-butylphenol |
| CAS Number | 5510-99-6 | 128-39-2 |
| Appearance | Amber Liquid | Colorless to light yellow solid or liquid |
| Molecular Weight | 206.32 g/mol | 206.329 g/mol |
| Melting Point | -42 °C | 34 to 37 °C |
| Boiling Point | 257.5 °C | 253 °C |
| Density | 0.9386 g/cm³ at 20 °C | 0.914 g/cm³ at 20 °C |
| Solubility in Water | 8.72e-06 M (practically insoluble) | Insoluble |
| Solubility in Organic Solvents | Readily soluble in alcohols and ethers | Soluble in benzene, carbon tetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons |
Data compiled from multiple sources.[][3][4]
Synthesis of 2,6-Di-sec-butylphenol
The primary industrial synthesis of 2,6-di-sec-butylphenol involves the Friedel-Crafts alkylation of phenol with butenes or sec-butyl alcohol in the presence of a catalyst. The choice of catalyst and reaction conditions is crucial to favor the formation of the 2,6-disubstituted product over other isomers.
A general representation of the synthesis is as follows:
Caption: Synthesis of 2,6-Di-sec-butylphenol via Alkylation.
Representative Experimental Protocol for Ortho-Alkylation of Phenol
The following protocol is a representative example of the synthesis of ortho-alkylated phenols and can be adapted for the synthesis of 2,6-di-sec-butylphenol. This method emphasizes regioselectivity towards the ortho position.
Materials:
-
Phenol
-
sec-Butanol
-
Rhenium-based catalyst (e.g., [Re₂(CO)₁₀]) or an aluminum-based catalyst like aluminum phenoxide.
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A dry, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with phenol and the chosen catalyst.
-
Solvent Addition: Anhydrous toluene is added to dissolve the reactants.
-
Reactant Addition: sec-Butanol is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a specific temperature (typically between 100-180°C) under a continuous flow of inert gas. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is typically removed by filtration or by washing with a dilute acid solution.
-
Purification: The crude product is purified by distillation under reduced pressure to isolate the 2,6-di-sec-butylphenol from unreacted starting materials and byproducts.
This protocol is based on general principles of ortho-alkylation of phenols.[5][6]
Mechanism of Action as an Antioxidant
The primary function of 2,6-di-sec-butylphenol is as a chain-terminating antioxidant. The bulky sec-butyl groups sterically hinder the hydroxyl group, which allows it to donate its hydrogen atom to a free radical, thereby neutralizing it, without itself becoming a highly reactive species.
The antioxidant mechanism can be summarized as follows:
Caption: Antioxidant Mechanism of 2,6-Di-sec-butylphenol.
This mechanism is particularly effective in preventing the degradation of polymers, rubbers, and other materials susceptible to oxidation.[7][8]
Applications
Industrial Applications
2,6-Di-sec-butylphenol is a versatile chemical intermediate with a wide range of industrial uses:
-
Antioxidant and Stabilizer: It is extensively used in plastics, rubber, and petroleum products to prevent degradation from heat and UV exposure.[][9]
-
Dye Intermediate: It serves as a key raw material in the synthesis of solvent dyes.
-
Agrochemicals: It is used in the manufacturing of surfactants for agrochemical formulations.
Relevance in Drug Development and Medicinal Chemistry
While primarily an industrial chemical, the unique properties of hindered phenols like 2,6-di-sec-butylphenol have garnered attention in the field of drug development.
-
Antioxidant Properties in Biological Systems: The ability of 2,6-di-sec-butylphenol to scavenge hydroxyl radicals has been studied computationally, suggesting a potential role in protecting DNA from oxidative damage.[10] Research on related hindered phenols has demonstrated their ability to protect human erythrocytes from lipid peroxidation and hydrogen peroxide-induced damage in vitro.[11]
-
Scaffold for Novel Therapeutics: The sterically hindered phenol moiety is being explored as a "chameleonic" scaffold in drug design. These molecules can act as antioxidants in healthy tissues while potentially being converted to cytotoxic species in the high reactive oxygen species (ROS) environment of tumor cells.[12] This dual-action capability makes them attractive for the development of new anticancer agents.
-
Modification of Existing Drugs: The incorporation of a hindered phenol antioxidant fragment into existing drug molecules is a strategy being investigated to counterbalance pro-oxidant properties and reduce off-target toxicity. For example, incorporating a 2,6-di-tert-butylphenol moiety into an auranofin analogue was shown to attenuate its pro-oxidant effects.[13]
It is important to note that while the phenolic group is a common feature in many pharmaceuticals, its application can be limited by poor oral bioavailability and rapid metabolism.[14] The bulky alkyl groups in 2,6-di-sec-butylphenol can influence its pharmacokinetic profile, a factor that requires careful consideration in drug design.
Analytical Characterization
A variety of analytical techniques are employed for the identification and quantification of 2,6-di-sec-butylphenol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of alkylphenols. A representative protocol for the analysis of alkylphenols in a sample matrix is outlined below.
Sample Preparation:
-
Extraction: The sample is extracted with a suitable organic solvent, such as toluene, often with the aid of ultrasonication.
-
Cleanup: The extract may require a cleanup step to remove interfering substances. This can be achieved using solid-phase extraction (SPE) or by mixing with a purification matrix like silica gel and anhydrous magnesium sulfate, followed by centrifugation.
Instrumental Conditions (Representative):
-
Gas Chromatograph: Equipped with a capillary column suitable for separating alkylphenols (e.g., Agilent CP-Sil 8 CB).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture, for example, starting at 50°C and ramping up to 300°C.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
This protocol is based on general methods for alkylphenol analysis.[15][16][17]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 2,6-di-sec-butylphenol will show characteristic signals for the aromatic protons, the methine protons of the sec-butyl groups, and the methyl and methylene protons of the sec-butyl groups. The hydroxyl proton typically appears as a broad singlet. The symmetry of the 2,6-disubstituted pattern simplifies the aromatic region compared to asymmetrically substituted phenols.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 2,6-di-sec-butylphenol will exhibit a characteristic broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Other significant peaks will be observed in the C-H stretching region (3000-2850 cm⁻¹) and the aromatic C=C stretching region (1600-1450 cm⁻¹).
Safety and Toxicology
2,6-Di-sec-butylphenol is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[18]
-
Skin Corrosion/Irritation: Causes skin irritation, and in some classifications, severe skin burns and eye damage.[18]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[18]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, and environmental release should be avoided.
Conclusion
2,6-Di-sec-butylphenol is a valuable industrial chemical with a well-established role as an antioxidant. Its unique sterically hindered phenolic structure provides a robust defense against oxidative degradation in a variety of materials. For researchers and drug development professionals, the interest in this and related compounds lies in their potential as modulators of oxidative stress in biological systems and as versatile scaffolds for the design of novel therapeutic agents. A thorough understanding of its synthesis, properties, and mechanism of action is essential for harnessing its full potential in both industrial and scientific applications.
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Semantic Scholar. (n.d.). The antioxidant 2,6-di-tert-butylphenol moiety attenuates the pro-oxidant properties of the auranofin analogue. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Di-sec-butylphenol. Retrieved from [Link]
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OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]
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ResearchGate. (2019, August 20). Antioxidant Activity of 2,6-Di-tert-butylphenol Derivatives in Lipid Peroxidation and Hydrogen Peroxide Decomposition by Human Erythrocytes in vitro. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2018, August 17). DNA Oxidative-Damage Protection By 2,4-Di-Tertbutylphenol and 2,6-Di-Secbutylphenol: A Computational Study of their Hydroxyl Radical Scavenger Properties. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Retrieved from [Link]
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